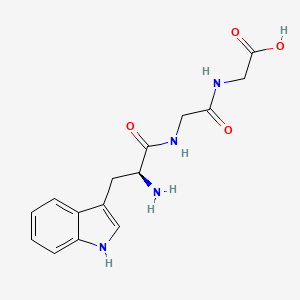
H-Trp-gly-gly-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Trp-gly-gly-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the preparation of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The process begins with the attachment of the C-terminal amino acid to a resin, followed by the removal of the protecting group and the coupling of the next amino acid . This cycle is repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
H-Trp-gly-gly-OH can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the peptide, although specific examples for this compound are less common.
Substitution: The peptide can undergo substitution reactions, particularly at the tryptophan residue, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Dess–Martin periodinane is a reagent used for the selective oxidation of tyrosine residues in peptides.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing peptides.
Substitution: Metal-catalyzed C–H functionalization reactions can be used to introduce various substituents into the peptide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives, while substitution reactions can introduce new functional groups into the peptide structure .
Aplicaciones Científicas De Investigación
H-Trp-gly-gly-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in biological processes and as a substrate for enzymatic studies.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of H-Trp-gly-gly-OH involves its interaction with specific molecular targets and pathways. The tryptophan residue in the peptide can interact with various receptors and enzymes, influencing biological processes. For example, tryptophan-containing peptides have been shown to modulate oxidative stress and inflammation through their antioxidant properties . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
H-Trp-gly-gly-OH can be compared with other similar peptides, such as:
Semaglutide: A glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes.
Minigastrin: A peptide hormone targeting the cholecystokinin-2 receptor (CCK-2R), used in cancer research.
Uniqueness
This compound is unique due to its specific sequence and the presence of tryptophan, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
20762-31-6 |
|---|---|
Fórmula molecular |
C15H18N4O4 |
Peso molecular |
318.33 g/mol |
Nombre IUPAC |
2-[[2-[[(2S)-2-amino-3-(1H-indol-2-yl)propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H18N4O4/c16-11(15(23)18-7-13(20)17-8-14(21)22)6-10-5-9-3-1-2-4-12(9)19-10/h1-5,11,19H,6-8,16H2,(H,17,20)(H,18,23)(H,21,22)/t11-/m0/s1 |
Clave InChI |
GDTKLBWSCOKFCA-NSHDSACASA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)CC(C(=O)NCC(=O)NCC(=O)O)N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C(N2)C[C@@H](C(=O)NCC(=O)NCC(=O)O)N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(N2)CC(C(=O)NCC(=O)NCC(=O)O)N |
Secuencia |
XGG |
Sinónimos |
Trp-Gly-Gly Trp-Gly-Gly dihydrate tryptophyl-glycyl-glycine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















